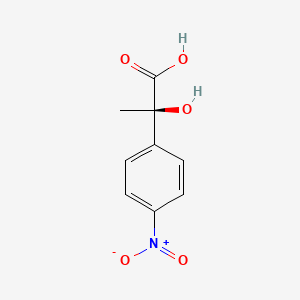
(R)-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid is an organic compound characterized by the presence of a hydroxyl group, a methyl group, and a nitrobenzene moiety attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid typically involves the nitration of a suitable aromatic precursor followed by the introduction of the hydroxyl and methyl groups. One common method is the nitration of toluene to form 4-nitrotoluene, which is then subjected to oxidation to introduce the carboxylic acid group. The hydroxyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid may involve large-scale nitration and oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The hydroxyl and methyl groups can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzoic acid
- 2-Hydroxy-4-nitrobenzoic acid
- 2-Methyl-4-nitrobenzoic acid
Uniqueness
®-2-Hydroxy-2-methyl(4-nitrobenzene)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO5/c1-9(13,8(11)12)6-2-4-7(5-3-6)10(14)15/h2-5,13H,1H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
BUYKQTWMLZLHDF-SECBINFHSA-N |
Isomeric SMILES |
C[C@@](C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















